

4-Cyanopyridine-3-boronic acid pinacol ester

literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Cyanopyridine-3-boronic acid
pinacol ester

Cat. No.: B1369431

[Get Quote](#)

An In-Depth Technical Guide to **4-Cyanopyridine-3-boronic acid pinacol ester**

Introduction: A Versatile Heterocyclic Building Block

4-Cyanopyridine-3-boronic acid pinacol ester is a specialized heterocyclic organoboron compound that has emerged as a valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its structure, which combines a pyridine core, a nitrile functional group, and a boronic acid pinacol ester, offers a unique confluence of reactivity and functionality. The pyridine ring is a common motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its metabolic stability. The strategically placed cyano group acts as a potent electron-withdrawing group, modulating the electronic properties of the pyridine ring and providing a handle for further chemical transformations.

The pinacol ester form of the boronic acid provides enhanced stability, making the compound easier to handle, purify, and store compared to its corresponding free boronic acid, which can be prone to dehydration and other decomposition pathways^{[1][2]}. This stability is crucial for its primary application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction^{[3][4][5]}. In this capacity, it serves as a robust tool for the construction of complex biaryl and heteroaryl structures, which are prevalent scaffolds in a multitude of biologically active molecules^{[3][6][7]}. This guide provides an in-depth review of its

synthesis, properties, reactivity, and applications for professionals in research and drug development.

Physicochemical and Safety Profile

A clear understanding of the compound's fundamental properties is essential for its effective use in a laboratory setting.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	878194-91-3	[8]
Molecular Formula	C ₁₂ H ₁₅ BN ₂ O ₂	[8]
Molecular Weight	230.07 g/mol	[8]
Appearance	White to pale brown solid/powder	[9]
MDL Number	MFCD08458478	[8]

| InChI Key | DQQFRFWEPQBNEN-UHFFFAOYSA-N | |

Safety and Handling: As with all laboratory chemicals, **4-Cyanopyridine-3-boronic acid pinacol ester** should be handled with appropriate care.

- **Hazard Classification:** It is classified as an eye irritant (H319).
- **Precautionary Measures:** Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be worn. In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).
- **Storage:** The compound is a combustible solid and should be stored in a well-ventilated place, away from ignition sources. It is advisable to store it under an inert atmosphere to prevent slow hydrolysis of the boronic ester.

Synthesis of 4-Cyanopyridine-3-boronic acid pinacol ester

The most common and efficient method for the synthesis of aryl and heteroaryl boronic esters is the palladium-catalyzed cross-coupling of an appropriate halide with a diboron reagent, a reaction pioneered by Miyaura. This approach is highly valued for its functional group tolerance and operational simplicity.

Core Synthetic Strategy: Miyaura Borylation

The synthesis typically starts from a halogenated precursor, 3-halo-4-cyanopyridine. The key transformation is the palladium-catalyzed borylation reaction using bis(pinacolato)diboron ($B_2\text{pin}_2$) as the boron source.

The choice of catalyst and ligand is critical. Palladium complexes with phosphine ligands, such as $\text{Pd}(\text{dppf})\text{Cl}_2$, are often effective for this type of transformation. The base, typically a potassium salt like potassium acetate (KOAc) or potassium phosphate (K_3PO_4), plays a crucial role in the catalytic cycle, facilitating the transmetalation step.

[Click to download full resolution via product page](#)

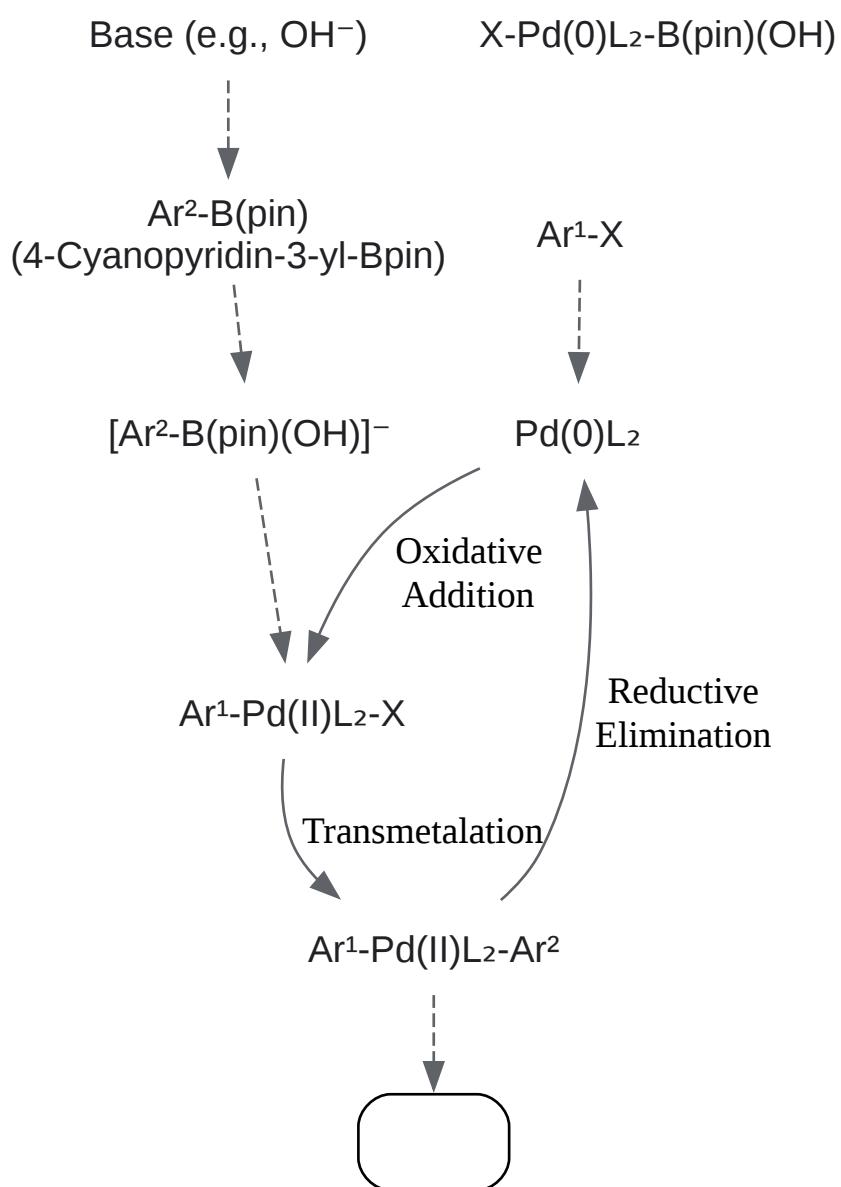
Caption: General workflow for the synthesis via Miyaura borylation.

Exemplary Experimental Protocol

The following protocol is a representative procedure based on established methodologies for Miyaura borylation reactions.[\[10\]](#)[\[11\]](#) Researchers should perform their own optimization.

- **Reaction Setup:** To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-4-cyanopyridine (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (3.0 eq).
- **Catalyst Addition:** Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$, 0.02-0.05 eq).
- **Solvent Addition:** Add a dry, degassed aprotic solvent (e.g., dioxane or DMF) to the flask.
- **Reaction Execution:** Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
- **Workup:** After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.
- **Purification:** Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure **4-cyanopyridine-3-boronic acid pinacol ester**.

Reactivity and Key Applications


The utility of **4-cyanopyridine-3-boronic acid pinacol ester** stems from its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[\[4\]](#)[\[5\]](#)[\[12\]](#) The reaction couples an organoboron compound with an organic halide or triflate. Boronic esters, like the title compound, are excellent substrates for this reaction.[\[13\]](#)

The catalytic cycle involves three primary steps:

- Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide ($\text{Ar}^1\text{-X}$) to form a Pd(II) complex.
- Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species.[12]
- Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Utility in Drug Discovery

Pyridine boronic acid pinacol esters are instrumental in the synthesis of complex drug molecules.^[3] The ability to form biaryl structures efficiently makes them critical intermediates.^[3] The electron-withdrawing cyano group on the pyridine ring of **4-cyanopyridine-3-boronic acid pinacol ester** influences the reactivity and can serve as a key interaction point (e.g., hydrogen bond acceptor) in a final drug-target complex. Boron-containing compounds themselves, particularly boronic acids and their derivatives, have gained significant traction in medicinal chemistry, with several FDA-approved drugs like Bortezomib utilizing the unique properties of the boron atom.^{[6][7]}

Table 2: Representative Suzuki-Miyaura Coupling Applications

Aryl Halide/Triflate Partner	Catalyst/Lig and	Base	Solvent	Product Type	Reference (Analogous Reactions)
Bromo-benzene derivatives	Pd(PPh ₃) ₄	Na ₂ CO ₃	Toluene/EtOH/H ₂ O	Phenyl-cyanopyridines	[14]
Chloro-pyrimidine derivatives	Pd ₂ (dba) ₃ / SPhos	K ₃ PO ₄	Dioxane/H ₂ O	Pyrimidyl-cyanopyridine s	[15]
Iodo-indole derivatives	Pd(dppf)Cl ₂	K ₂ CO ₃	DME/H ₂ O	Indolyl-cyanopyridine s	[15]

| Heteroaryl triflates | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | Heteroaryl-cyanopyridines |^[12] |

This building block enables medicinal chemists to rapidly synthesize libraries of novel compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.^[3]

Conclusion

4-Cyanopyridine-3-boronic acid pinacol ester is a highly valuable and versatile reagent in synthetic organic chemistry. Its stability, coupled with the predictable and high-yielding reactivity in Suzuki-Miyaura cross-coupling reactions, makes it an indispensable tool for constructing the complex heteroaromatic scaffolds that are central to modern pharmaceutical research. The strategic placement of the cyano group further enhances its utility, providing electronic modulation and a site for potential biological interactions. As the demand for novel and intricate molecular architectures in drug development continues to grow, the importance of sophisticated building blocks like **4-cyanopyridine-3-boronic acid pinacol ester** is set to increase, solidifying its role as a key component in the chemist's synthetic arsenal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbino.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 878194-91-3 | 4-Cyanopyridine-3-boronic acid, pinacol ester | Boroncore [boroncore.com]
- 9. H27814.03 [thermofisher.com]
- 10. researchgate.net [researchgate.net]

- 11. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Cyanopyridine-3-boronic acid pinacol ester literature review]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1369431#4-cyanopyridine-3-boronic-acid-pinacol-ester-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com